Cas no 1803901-50-9 (Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate)

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate is a versatile organic compound with unique structural features. Its bromo and trifluoromethylthio groups confer significant electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules. The compound exhibits high stability and reactivity, facilitating efficient transformations in organic synthesis.
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate structure
1803901-50-9 structure
商品名:Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate
CAS番号:1803901-50-9
MF:C13H12BrF3O3S
メガワット:385.196792602539
CID:4959579

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate
    • インチ: 1S/C13H12BrF3O3S/c1-2-20-12(19)10-5-3-4-8(6-9(18)7-14)11(10)21-13(15,16)17/h3-5H,2,6-7H2,1H3
    • InChIKey: OMMCIIBUHRWHEX-UHFFFAOYSA-N
    • ほほえんだ: BrCC(CC1C=CC=C(C(=O)OCC)C=1SC(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 376
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 68.7

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015002985-250mg
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate
1803901-50-9 97%
250mg
489.60 USD 2021-06-21
Alichem
A015002985-500mg
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate
1803901-50-9 97%
500mg
823.15 USD 2021-06-21
Alichem
A015002985-1g
Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate
1803901-50-9 97%
1g
1,534.70 USD 2021-06-21

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 関連文献

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Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoateに関する追加情報

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate (CAS No. 1803901-50-9): A Comprehensive Overview

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate, identified by its CAS number 1803901-50-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its complex structural features that include both bromo and trifluoromethylthio functional groups. These structural elements not only contribute to its unique chemical properties but also open up diverse possibilities for its application in synthetic chemistry and drug development.

The presence of the trifluoromethylthio group in Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate imparts a high degree of electronic richness to the molecule, making it a valuable intermediate in the synthesis of more complex pharmacophores. The trifluoromethylthio moiety is particularly interesting because it can influence the metabolic stability and binding affinity of the compound when incorporated into larger molecular frameworks. This feature has been extensively explored in recent years, with researchers leveraging its properties to develop novel therapeutic agents.

In the context of modern pharmaceutical research, Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate has been investigated for its potential role in the development of small-molecule inhibitors targeting various biological pathways. The bromo substituent, located on the propyl side chain, provides a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules.

Recent studies have highlighted the utility of Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the benzoate core with functional groups like bromo and trifluoromethylthio, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors. The ethyl ester group at the third position further allows for modifications that can enhance solubility and bioavailability.

The synthesis of Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. The process typically begins with the bromination of a suitable precursor, followed by nucleophilic substitution to introduce the propyl side chain. The introduction of the trifluoromethylthio group is often achieved through metal-catalyzed reactions or direct functionalization techniques. Each step must be meticulously controlled to ensure that unwanted side products are minimized.

In terms of applications, Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate has been utilized in various research settings, including high-throughput screening assays and structure-based drug design. Its structural complexity makes it an attractive candidate for generating libraries of compounds that can be screened for biological activity. Additionally, its versatility in undergoing further chemical modifications allows researchers to explore different pharmacological profiles by altering specific functional groups.

The benzoate core itself is a well-studied scaffold in medicinal chemistry due to its prevalence in natural products and synthetic drugs. Its aromaticity and planarity contribute to favorable interactions with biological targets, making it an ideal platform for drug discovery. By incorporating diverse substituents such as bromo and trifluoromethylthio, Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate exemplifies how structural diversity can be harnessed to develop novel therapeutics.

From a computational chemistry perspective, Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate has been subjected to detailed molecular modeling studies to understand its interactions with biological targets at an atomic level. These studies have provided insights into how changes in its structure can modulate binding affinity and selectivity. For instance, computational analysis has shown that the trifluoromethylthio group can enhance hydrophobic interactions with certain residues in protein active sites, thereby improving binding efficacy.

The growing interest in fluorinated compounds stems from their unique physicochemical properties, which include increased metabolic stability and lipophilicity. These attributes are particularly valuable in drug development, where maintaining bioactivity over time is crucial. Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate exemplifies this trend by incorporating both bromo and trifluoromethylthio groups, which together contribute to its enhanced pharmacological potential.

In conclusion, Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate (CAS No. 1803901-50-9) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing novel therapeutic agents. The combination of bromo and trifluoromethylthio groups provides unique opportunities for optimizing biological activity and pharmacokinetic properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative medicines.

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